2-Benzyl-5-ethenylpyridazin-3(2H)-one
Description
2-Benzyl-5-ethenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2 and an ethenyl substituent at position 3. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is synthesized via alkylation of the parent pyridazinone scaffold, as exemplified in analogous protocols. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting the parent compound with halides in acetone under basic conditions (potassium carbonate), followed by purification via preparative TLC .
Properties
CAS No. |
825634-03-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-benzyl-5-ethenylpyridazin-3-one |
InChI |
InChI=1S/C13H12N2O/c1-2-11-8-13(16)15(14-9-11)10-12-6-4-3-5-7-12/h2-9H,1,10H2 |
InChI Key |
MGFSKHSQLWTOFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=O)N(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
The compound 2-Benzyl-5-ethenylpyridazin-3(2H)-one is part of a class of pyridazine derivatives that have garnered attention for their biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a pyridazinone core, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that introduce various substituents at specific positions on the pyridazine ring to enhance biological activity.
Table 1: Structural Characteristics of this compound
| Component | Description |
|---|---|
| Core Structure | Pyridazinone |
| Substituents | Benzyl and ethenyl groups |
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
Anti-inflammatory Activity
Research indicates that compounds with a pyridazine core exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Key Findings:
- Inhibition Rates : Compounds related to this structure demonstrated inhibition rates ranging from 58.95% to 87.35% against COX enzymes, surpassing standard anti-inflammatory drugs like phenylbutazone .
- Selectivity Index : The selectivity index for certain derivatives was reported between 0.60 and 11.55, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer) and others.
Case Studies:
- A549 Cell Line : Compounds with structural similarities exhibited IC50 values as low as 43.84 nM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyridazinone ring significantly affect biological activity:
- Position 2 Substituents : The introduction of electron-withdrawing groups (like chlorine) enhances COX inhibition and selectivity.
- Position 6 Modifications : The presence of methoxy groups at para or meta positions significantly increases COX-2 inhibitory activity compared to unsubstituted analogs .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinones with varying substituents at positions 2 and 5 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- The benzyl group at position 2 increases steric bulk, which may influence binding interactions in biological systems or catalytic processes .
Heterocyclic Analogs: Isoquinolinones and Dihydroisobenzoquinolones
highlights transition metal-free synthesis of isoquinolin-1(2H)-one and dihydroisobenzoquinoline-3(2H)-one. Although structurally distinct from pyridazinones, these compounds share pharmacological relevance:
Key Comparisons:
- Synthesis Complexity: Pyridazinones are synthesized via straightforward alkylation, whereas isoquinolinones require multi-component cascade reactions. The latter method avoids transition metals, enhancing sustainability .
- Bioactivity: Isoquinolinones exhibit well-documented antihypertensive and antitumor effects, whereas pyridazinones are less explored but have shown promise in cardiovascular research (e.g., milrinone analogs) .
Physicochemical and Functional Insights
Solubility and Reactivity
- Polarity : The ethenyl group in this compound reduces polarity compared to 5-chloro derivatives, likely improving lipid solubility and membrane permeability.
- Reactivity : The ethenyl substituent may participate in Diels-Alder or polymerization reactions, unlike chloro groups, which are more inert but amenable to nucleophilic substitution .
Pharmacological Potential
While direct data on this compound is lacking, pyridazinone analogs demonstrate:
- Antimicrobial Activity: Some 5-substituted pyridazinones show efficacy against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
